1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(2-methylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6(2)4-9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEARJMYJMIMARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(N=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction is often catalyzed by copper(I) ions and carried out in a solvent such as dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antifungal and anticancer drugs.
Industry: Used in the development of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The triazole-carboxamide scaffold is conserved across multiple derivatives, but substitutions at the 1-position (aryl/alkyl), 5-position (cyclopropyl, methyl, etc.), and the amide nitrogen significantly alter physicochemical and biological properties. Key analogs include:
Physicochemical and Pharmacokinetic Differences
- Hydrogen Bonding : Derivatives with aromatic amide substituents (e.g., naphthalen-2-yl in ) exhibit stronger π-π stacking and hydrogen-bonding interactions, which may influence target binding.
- Metabolic Stability: Fluorinated analogs like Rufinamide () demonstrate enhanced metabolic stability due to the electron-withdrawing fluorine atom, a feature absent in the non-fluorinated target compound.
Biological Activity
1-Methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole class, which is well-known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies.
- Molecular Formula : C₈H₁₄N₄O
- Molecular Weight : 182.22 g/mol
- CAS Number : 1368765-89-2
The biological activity of 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is attributed to its ability to interact with specific molecular targets. The compound's triazole ring can bind to various enzymes and receptors, inhibiting their functions. This inhibition disrupts critical biological pathways, leading to its observed effects.
Antimicrobial Activity
Research indicates that 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial properties. In studies comparing its efficacy against various pathogens, it has shown promising results:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
These results suggest that the compound may be effective as a broad-spectrum antimicrobial agent, potentially useful in treating infections caused by both bacteria and fungi .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 11.8 |
These findings indicate that 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide may possess significant potential as an anticancer agent .
Study on Antimicrobial Efficacy
In a recent study published in Pharmaceutical Biology, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity. Among them, 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide displayed superior inhibition rates compared to traditional antibiotics like metronidazole . The study emphasized the importance of the triazole moiety in enhancing antimicrobial efficacy.
Study on Anticancer Properties
Another study focused on the compound's effects on various cancer cell lines. The results indicated that treatment with this triazole derivative led to apoptosis in cancer cells through the activation of caspase pathways. The compound was found to induce cell cycle arrest at the G0/G1 phase, which is critical for inhibiting tumor growth .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide functionalization. Key steps include:
- Triazole formation : Use of Cu(I) catalysts to mediate the "click" reaction between an azide and alkyne precursor .
- Substitution : Introduction of the 2-methylpropyl group via nucleophilic acyl substitution or coupling reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .
Q. Which analytical techniques are recommended for characterizing this compound?
- Structural confirmation : NMR spectroscopy (¹H, ¹³C) to resolve methyl and triazole protons, and X-ray crystallography for absolute configuration determination .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight verification .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. How does the methyl group at position 1 influence the compound’s reactivity?
The 1-methyl group enhances triazole ring stability against oxidation and directs regioselectivity during functionalization. Comparative studies with unmethylated analogs show reduced side reactions (e.g., ring-opening) under acidic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across triazole derivatives?
- Comparative SAR studies : Systematically vary substituents (e.g., 2-methylpropyl vs. benzyl groups) to isolate contributions to bioactivity .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on binding affinity, validated by enzyme inhibition assays .
- Meta-analysis : Cross-reference in vitro data (e.g., IC₅₀ values) with pharmacokinetic parameters (logP, solubility) to identify outliers .
Q. How can reaction conditions be optimized for scalable synthesis?
- High-throughput screening : Use microreactors to test solvent/base combinations (e.g., DMF/K₂CO₃ vs. MeCN/Et₃N) for yield improvements .
- Process intensification : Continuous flow systems minimize side products by controlling residence time and temperature gradients .
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol .
Q. What mechanistic insights exist for this compound’s enzyme inhibition?
- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition of cytochrome P450 enzymes, suggesting allosteric binding .
- Molecular docking : Simulations with CYP3A4 (PDB: 1TQN) highlight hydrogen bonding between the carboxamide and Thr309 residues .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .
Q. How do structural modifications enhance bioavailability?
- Prodrug design : Esterification of the carboxamide improves membrane permeability, with hydrolysis rates measured via LC-MS in simulated gastric fluid .
- Co-crystallization : Co-formers like succinic acid enhance aqueous solubility (e.g., 2.5-fold increase in PBS pH 7.4) .
- In silico ADMET : SwissADME predicts CYP450 metabolism hotspots to guide deuterium incorporation at vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
